molecular formula C5H4BrNOS B1273724 2-Bromo-1-(thiazol-2-yl)ethanone CAS No. 3292-77-1

2-Bromo-1-(thiazol-2-yl)ethanone

Cat. No. B1273724
CAS RN: 3292-77-1
M. Wt: 206.06 g/mol
InChI Key: AQRFTRDAOYSMEA-UHFFFAOYSA-N
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Patent
US09227985B2

Procedure details

Bromine (70 μL, 1 mmol) was added to a mixture of 1-(1,3-thiazol-2-yl)ethanone (200 mg, 2 mmol) in AcOH (5 mL). The reaction mixture was stirred at 100° C. for 30 min. and was concentrated under reduced pressure to give 2-bromo-1-(1,3-thiazol-2-yl)ethanone as an oil (100%) used as crude.
Quantity
70 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[S:3]1[CH:7]=[CH:6][N:5]=[C:4]1[C:8](=[O:10])[CH3:9]>CC(O)=O>[Br:1][CH2:9][C:8]([C:4]1[S:3][CH:7]=[CH:6][N:5]=1)=[O:10]

Inputs

Step One
Name
Quantity
70 μL
Type
reactant
Smiles
BrBr
Name
Quantity
200 mg
Type
reactant
Smiles
S1C(=NC=C1)C(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(=O)C=1SC=CN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.